Cyclohexyl cysteinate

Description

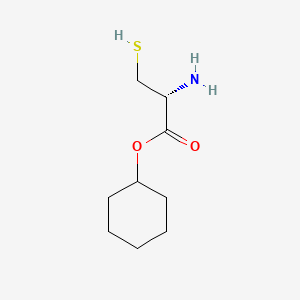

Structure

2D Structure

3D Structure

Properties

CAS No. |

139560-16-0 |

|---|---|

Molecular Formula |

C9H17NO2S |

Molecular Weight |

203.3 |

IUPAC Name |

cyclohexyl (2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C9H17NO2S/c10-8(6-13)9(11)12-7-4-2-1-3-5-7/h7-8,13H,1-6,10H2/t8-/m0/s1 |

InChI Key |

XPGASFPQXHLGMR-QMMMGPOBSA-N |

SMILES |

C1CCC(CC1)OC(=O)C(CS)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyclohexyl cysteinate; Cysteine cyclohexylester; Cysteine cyclohexyl ester; |

Origin of Product |

United States |

Synthesis and Advanced Derivatization Strategies for Cyclohexyl Cysteinate

Established Synthetic Routes for Cyclohexyl Cysteinate

The formation of the ester linkage between the carboxyl group of cysteine and the hydroxyl group of cyclohexanol (B46403) can be achieved through several established chemical pathways. The choice of method often depends on factors such as desired yield, scale, and the need to prevent side reactions involving the amine and thiol functional groups of the cysteine moiety.

Direct Esterification Methods and Optimization

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester. For this compound, this requires reacting a suitably protected cysteine derivative with cyclohexanol.

Fischer-Speier Esterification: This classic method involves heating the carboxylic acid (N- and S-protected cysteine) and the alcohol (cyclohexanol) in the presence of a strong acid catalyst, such as sulfuric acid. To drive the equilibrium towards the product, the water formed during the reaction must be removed.

Carbodiimide-Mediated Esterification: A more common and milder approach for sensitive substrates like amino acids is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). rsc.orgacs.org In this method, the carboxylic acid is activated by the carbodiimide (B86325), making it susceptible to nucleophilic attack by the alcohol. The reaction is often performed at room temperature and can provide high yields. acs.org

Optimization of these methods typically involves:

Catalyst Choice: Using catalysts like 4-dimethylaminopyridine (B28879) (DMAP) alongside a carbodiimide can significantly accelerate the reaction.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) are commonly used. acs.org

Temperature: While some methods require heat, carbodiimide couplings are often efficient at room temperature or even 0 °C to minimize side reactions like racemization. rsc.org

A study on the synthesis of various cysteine-derived tetramates successfully employed a direct method for creating different cysteine esters, including the cyclohexyl ester, as key intermediates. rsc.org

Transesterification Approaches for this compound Synthesis

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. byjus.com This can be an effective route to synthesize this compound, typically starting from a more common and easily prepared cysteine ester, such as methyl or ethyl cysteinate.

The reaction involves treating the starting ester (e.g., N,S-protected methyl cysteinate) with cyclohexanol in the presence of an acid or base catalyst. byjus.compsu.edu To shift the reaction equilibrium towards the desired product, the lower-boiling alcohol (methanol or ethanol (B145695) in this case) is continuously removed from the reaction mixture by distillation. byjus.com

Key aspects of this approach include:

Catalysts: Both acid catalysts (like sulfuric acid or p-toluenesulfonic acid) and base catalysts (like sodium methoxide (B1231860) or potassium hydroxide) can be used. Base-catalyzed transesterification proceeds through the formation of a highly nucleophilic alkoxide ion. byjus.compsu.edu

Reaction Conditions: The process usually requires heating to facilitate the reaction and distill off the displaced alcohol. byjus.com

Applications: This method is widely used in industrial processes, such as the production of polyesters and biodiesel, demonstrating its scalability. byjus.combiointerfaceresearch.com

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers a "green" and highly selective alternative for ester synthesis. Enzymes, particularly lipases, can catalyze the esterification reaction under mild conditions, which is highly advantageous for preventing racemization and degradation of sensitive functional groups in amino acids. byjus.commdpi.com

For the synthesis of this compound, an immobilized lipase (B570770) could be used to catalyze the reaction between protected cysteine and cyclohexanol. The advantages of this approach are significant:

High Selectivity: Enzymes can distinguish between different functional groups, reducing the need for extensive protecting group strategies.

Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving the stereochemical integrity of the chiral center in cysteine. mdpi.com

Sustainability: Enzymes are biodegradable, and immobilization allows for their recovery and reuse, making the process more cost-effective and environmentally friendly. mdpi.com

Enzymatic synthesis has been successfully applied to the production of various esters, including the active ingredient in sunscreen, demonstrating its industrial viability. acs.org

Protecting Group Strategies for Cysteine and Amino Acid Moieties in this compound Synthesis

The synthesis of this compound is complicated by the presence of two highly reactive functional groups in the cysteine molecule: the α-amino group and the thiol group of the side chain. rsc.org To prevent unwanted side reactions during the esterification of the carboxyl group, these functional groups must be temporarily masked with protecting groups. ucl.ac.uk The selection of these groups is critical and depends on their stability to the reaction conditions and the ease with which they can be removed later. sigmaaldrich.com

Amine Protecting Groups in this compound Synthesis

The nucleophilic α-amino group must be protected to prevent it from reacting with the activated carboxylic acid, which would lead to peptide bond formation instead of esterification. The two most common amine protecting groups in peptide and amino acid chemistry are Boc and Fmoc. rsc.orgorganic-chemistry.org

tert-Butyloxycarbonyl (Boc): The Boc group is stable to most bases and nucleophiles but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). organic-chemistry.org This makes it suitable for syntheses where other protecting groups need to be removed with base.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acid but is cleaved under mild basic conditions, usually with a solution of piperidine (B6355638) in an organic solvent. rsc.org This allows for an orthogonal protection strategy when used with acid-labile side-chain protecting groups. organic-chemistry.org

| Amine Protecting Group | Abbreviation | Deprotection Conditions | Key Characteristics |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid, TFA) | Stable to base and nucleophiles. Widely used in Boc-based peptide synthesis. organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF) | Stable to acid. Forms the basis of Fmoc-based solid-phase peptide synthesis. rsc.org |

| Carbobenzyloxy | Cbz or Z | Catalytic hydrogenation; strong acid | One of the earliest developed amine protecting groups. rsc.org |

| 2-Nitrobenzyloxycarbonyl | Z(2-NO2) | Photolysis (UV light) | Photocleavable, allowing for removal under neutral conditions. thieme-connect.de |

Table 1: Common Amine Protecting Groups and their Properties.

Thiol Protecting Groups for this compound Precursors

The thiol side chain of cysteine is extremely reactive and prone to oxidation, which can lead to the formation of disulfide bridges. bachem.com Therefore, its protection is mandatory during most synthetic procedures. bachem.com A wide variety of thiol protecting groups have been developed, allowing for fine-tuned strategies, especially when multiple cysteine residues are present in a larger molecule. rsc.orgsigmaaldrich.com

The concept of "orthogonal protection" is paramount, where different protecting groups can be removed selectively under distinct conditions without affecting others. rsc.orgucl.ac.uk

Trityl (Trt): This is a bulky protecting group that is highly labile to acid. sigmaaldrich.com It is commonly used in Fmoc-based synthesis because it is removed simultaneously with the Boc side-chain protecting groups and cleavage from the resin by TFA. sigmaaldrich.com

Acetamidomethyl (Acm): The Acm group is stable to the standard acidic and basic conditions of both Boc and Fmoc synthesis. bachem.com Its removal requires treatment with reagents like mercury(II) acetate (B1210297) or iodine, allowing for selective deprotection and disulfide bond formation. bachem.com

tert-Butyl (tBu): Similar to Acm, the t-butyl group is stable to TFA and is typically removed with mercury or silver salts. bachem.com

4-Methoxybenzyl (Mzl) and 4-Methylbenzyl (Mob): These are commonly used in Boc-based synthesis and are removed during the final cleavage step with strong acids like hydrogen fluoride (B91410) (HF). bachem.com

| Thiol Protecting Group | Abbreviation | Deprotection Conditions | Key Characteristics |

| Trityl | Trt | Acid-labile (e.g., TFA) | Recommended for routine synthesis where a free thiol is desired after final cleavage. sigmaaldrich.com |

| Acetamidomethyl | Acm | Mercury(II) acetate or Iodine | Stable to both acid and base; allows for orthogonal deprotection. bachem.com |

| tert-Butyl | tBu | Mercury(II) acetate or Silver trifluoromethanesulfonate | Stable to TFA, enabling purification of the protected peptide before thiol deprotection. bachem.com |

| tert-Butylthio | tButhio | Reduction with thiols or trialkylphosphines | Stable to TFA (without thiol scavengers); allows for selective on-resin deprotection. sigmaaldrich.com |

| 3-Nitro-2-pyridylsulfenyl | Npys | Thiol-disulfide exchange; stable to HF | Useful for creating mixed disulfides and peptide-protein conjugates. nih.gov |

| Diphenylmethyl | Dpm | 95% TFA | More stable to dilute TFA than Trt, allowing for regioselective disulfide bridge formation. sigmaaldrich.com |

Table 2: Selected Thiol Protecting Groups for Cysteine Precursors.

The careful selection and application of these amine and thiol protecting groups are fundamental to the successful and high-yield synthesis of this compound.

Carboxyl Protecting Groups and this compound Formation

In peptide chemistry, the cyclohexyl (cHex) ester itself has been employed as a carboxyl protecting group, notably for amino acids like aspartic acid and glutamic acid. iris-biotech.depeptide.com This strategy is valued for its ability to minimize the formation of undesirable side products, such as aspartimide, under both acidic and basic conditions. iris-biotech.de The formation of the cyclohexyl ester is typically achieved through standard esterification methods. A direct approach involves the reaction of N-protected cysteine with cyclohexanol in the presence of a coupling agent.

However, the synthesis can be complicated by the high nucleophilicity of the thiol group in cysteine. rsc.org To circumvent this, a common strategy involves starting with cystine, the disulfide-linked dimer of cysteine, which has its thiol groups effectively protected. This allows for direct esterification with various alcohols, including cyclohexanol. rsc.org Subsequent reduction of the disulfide bond then yields the desired cysteine ester.

Another approach involves the protection of both the amino and thiol groups before esterification. For example, using an N-Fmoc (9-fluorenylmethoxycarbonyl) or N-Boc (tert-butyloxycarbonyl) group for the amine and a trityl (Trt) group for the thiol allows for the selective esterification of the carboxyl group. bachem.comresearchgate.net The choice between these protecting groups depends on the desired deprotection conditions; Fmoc is base-labile, while Boc and Trt are acid-labile. peptide.comresearchgate.net

Table 1: Common Protecting Group Strategies for this compound Synthesis

| Functional Group | Protecting Group | Deprotection Condition | Rationale |

| Carboxyl | Cyclohexyl (cHex) ester | Strong Acid (e.g., HF) iris-biotech.de | Serves as the desired ester linkage while protecting the carboxyl group during other synthetic steps. |

| Amino | Fmoc | Base (e.g., Piperidine) | Orthogonal to acid-labile protecting groups, allowing for selective deprotection. |

| Amino | Boc | Acid (e.g., TFA) peptide.com | Common in Boc/Bzl peptide synthesis strategies. researchgate.net |

| Thiol | Trityl (Trt) | Acid (e.g., TFA) bachem.com | Provides robust protection and is cleaved under standard final deprotection conditions. |

| Thiol | Disulfide (Cystine) | Reduction (e.g., DTT) | Utilizes the natural dimer of cysteine, avoiding the need for a separate thiol protecting group during esterification. rsc.org |

Post-Synthetic Derivatization of this compound

Once synthesized, this compound offers three primary reactive sites for further modification: the thiol group, the amino group, and the ester linkage. This multi-faceted reactivity allows for its use as a scaffold in creating a diverse array of complex molecules.

Reactions at the Thiol Group for Conjugation and Functionalization

The sulfhydryl (-SH) group of the cysteine moiety is a highly nucleophilic and reactive handle for selective modification. thermofisher.com It is a common target for bioconjugation, allowing for the attachment of various molecular probes, drugs, or polymers.

A prevalent reaction is the Michael addition with maleimides. nih.gov This reaction proceeds efficiently at physiological pH to form a stable thioether linkage, making it a cornerstone of antibody-drug conjugate (ADC) development and protein labeling. nih.govucl.ac.ukrsc.org However, the resulting thiosuccinimide bond can sometimes exhibit instability via a retro-Michael reaction, an issue that has led to the development of self-hydrolysing maleimides to create a more stable final product. ucl.ac.ukrsc.org

Other important thiol-reactive chemistries include:

Alkylation: Haloacetyls (like iodoacetamide) and epoxides react with the thiol group to form stable thioether bonds. thermofisher.com

Disulfide Exchange: Reaction with pyridyl disulfides or other activated disulfides generates new disulfide bonds. This method is often used for reversible conjugation, as the newly formed bond can be cleaved by reducing agents. thermofisher.comnih.gov

Thiol-ene Reaction: The reaction between a thiol and a vinyl group (an 'ene'), such as a vinyl ester, offers a highly selective and simple method for lipidation or other modifications. nih.gov

These reactions enable the conjugation of this compound to a wide range of molecules, including fluorescent dyes, biotin (B1667282) tags for purification, and polyethylene (B3416737) glycol (PEG) chains to improve solubility. thermofisher.com

Modifications at the Amino Group for Scaffold Diversification

The primary amino (-NH₂) group of this compound is a versatile nucleophile that can be readily modified to diversify the molecular scaffold. Standard reactions for amino group modification are well-established in peptide and medicinal chemistry. nih.gov

Common modifications include:

Acylation: Reaction with activated carboxylic acids (e.g., acid chlorides, NHS esters) or anhydrides forms a stable amide bond. nih.govgenscript.com This is a fundamental reaction for building peptide chains or attaching various functional moieties. For example, N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity and good water solubility, facilitating protein conjugation. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) produces secondary or tertiary amines. mdpi-res.com

Isocyanate and Isothiocyanate Reactions: These electrophiles react with the amino group to form urea (B33335) and thiourea (B124793) linkages, respectively. nih.gov

These modifications allow for the introduction of a vast array of chemical groups, altering the compound's physical, chemical, and biological properties.

Transformations at the Ester Linkage for Prodrug and Material Applications

The cyclohexyl ester linkage, while often serving as a protecting group, can also be a key functional element, particularly in the design of prodrugs and advanced materials. scirp.orgijpsonline.com

In prodrug design, an ester linkage can mask a polar carboxylic acid, improving the lipophilicity and membrane permeability of a parent drug. scirp.orgresearchgate.net Once in the body, the ester is cleaved by ubiquitous esterase enzymes, releasing the active drug. scirp.orgijpsonline.com The rate of this hydrolysis can be tuned by the nature of the ester; bulkier esters like cyclohexyl ester are generally more stable and may be hydrolyzed more slowly than simpler esters like methyl or ethyl esters. nih.gov This controlled release can prolong the therapeutic effect and improve patient compliance. scirp.orgnih.gov Studies have shown that cysteine cyclohexyl ester can effectively increase and prolong intracellular cysteine concentrations, which is correlated with in vivo protective effects. nih.gov

For material applications, the ester can undergo transesterification with other alcohols or be incorporated into a polymer backbone. Polymeric ester prodrugs can be designed for controlled, sustained release of a therapeutic agent. scirp.org

Stereochemical Considerations in the Synthesis of Chiral this compound Isomers

Cysteine, like most amino acids (except glycine), is chiral, existing as L- and D-enantiomers. libretexts.org The α-carbon of cysteine is a stereocenter, and its configuration (R or S) is crucial for biological activity. Naturally occurring cysteine in proteins is the L-isomer, which has the S-configuration (unlike most other L-amino acids which are also S, the Cahn-Ingold-Prelog priority rules assign cysteine's thiol group a higher priority, leading to an R-configuration for L-cysteine). libretexts.orgnumberanalytics.com

Maintaining stereochemical integrity during the synthesis and derivatization of this compound is paramount. numberanalytics.com The conditions used for esterification and subsequent reactions must be chosen carefully to avoid racemization—the conversion of a pure enantiomer into a mixture of both enantiomers. acs.org

Key factors to control include:

Base and Temperature: Strong bases and high temperatures can promote the deprotonation of the α-carbon, leading to racemization.

Activating Reagents: The choice of coupling or activating reagent in acylation or peptide bond formation can influence the degree of racemization.

Asymmetric synthesis techniques can be employed to produce specific stereoisomers. numberanalytics.comnih.gov This often involves using chiral catalysts or auxiliaries to direct the formation of the desired stereocenter. nih.govacs.org For instance, the enantioselective synthesis of complex molecules containing cyclohexyl groups has been achieved with high stereoselectivity using iridium-catalyzed asymmetric hydrogenation. nih.gov When synthesizing derivatives, it is crucial to analyze the final product to confirm its stereochemical purity, often using techniques like chiral chromatography or polarimetry. nih.gov

Table 2: Stereoisomers of this compound

| Isomer Name | Configuration at α-carbon | Natural Abundance |

| Cyclohexyl L-cysteinate | R | The derivative of the naturally occurring amino acid. libretexts.org |

| Cyclohexyl D-cysteinate | S | The derivative of the non-natural D-amino acid. |

Advanced Purification and Isolation Methodologies for this compound and Its Derivatives

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation. The choice of method depends on the physicochemical properties of the target compound, such as its polarity, charge, and size, as well as the nature of the impurities.

Chromatographic techniques are the most powerful and widely used methods:

Flash Column Chromatography: This is a standard method for purifying moderate to large quantities of synthetic products. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent system) is optimized to achieve separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase (RP-HPLC) format, is indispensable for high-resolution separation and purification. plos.orgnih.govacs.org Using columns with a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile gradient), RP-HPLC can separate closely related derivatives. nih.gov Semi-preparative or preparative HPLC is used to isolate pure compounds in milligram to gram quantities. plos.org

Chiral Chromatography: For separating stereoisomers (enantiomers or diastereomers), HPLC with a chiral stationary phase (CSP) is essential. nih.gov This technique is critical for ensuring the stereochemical purity of the final product.

Other isolation methods include:

Crystallization: If the compound is a stable, crystalline solid, crystallization or fractional crystallization can be a highly effective method for achieving high purity, especially on a large scale. researchgate.net It relies on differences in solubility between the desired product and impurities in a given solvent system.

Extraction: Liquid-liquid extraction is a fundamental workup procedure used to separate the product from reagents and byproducts based on their differential solubility in immiscible solvents (e.g., an organic solvent and an aqueous solution). obrnutafaza.hr

Affinity Purification: For derivatives containing specific tags (e.g., biotin or charged groups), affinity chromatography can provide highly selective isolation. researchgate.netmdpi.com For example, a biotinylated derivative can be captured on a streptavidin-coated resin and then eluted. thermofisher.com

The purity of the final isolated compound is typically verified using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.govacs.org

Advanced Spectroscopic and Structural Characterization of Cyclohexyl Cysteinate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the local electronic environment of each hydrogen atom in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexyl Cysteinate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl-H (axial & equatorial) | 1.1 - 2.1 | m |

| α-H (Cysteine) | ~2.9 | m |

| β-H (Cysteine) | ~2.4 - 2.6 | m |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicity 'm' denotes a multiplet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

For this compound, the carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. csic.es The α-carbon of the cysteine residue generally appears around 53-59 ppm, while the β-carbon, attached to the sulfur, is found further upfield, often in the range of 27-42 ppm. nih.gov The carbons of the cyclohexyl ring will produce signals in the aliphatic region of the spectrum, typically between 20 and 40 ppm. researchgate.net The specific chemical shifts of the cyclohexyl carbons can provide information about the ring's conformation. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 170 - 175 |

| α-C (Cysteine) | 53 - 59 |

| β-C (Cysteine) | 27 - 42 |

| Cyclohexyl-C | 20 - 40 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms and the spatial relationships between them.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between the α-proton and the β-protons of the cysteine moiety, as well as among the coupled protons within the cyclohexyl ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton and carbon signals of specific CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, HMBC could show a correlation between the protons of the cyclohexyl ring and the ester carbonyl carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is invaluable for determining the three-dimensional structure and conformation of the molecule, such as the relative orientation of the cyclohexyl and cysteinate moieties.

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, including crystalline and amorphous forms. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. This makes ssNMR a powerful tool for studying crystal packing, polymorphism, and the structure of non-crystalline solids. For cysteine derivatives, ssNMR has been used to investigate the local environment of specific atoms and to detect conformational states. nih.govresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. researchgate.net This is because, at high resolution, the masses of atoms are not integers, and the exact mass of a molecule is unique to its elemental composition. For this compound (C₉H₁₇NO₂S), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity.

The fragmentation of this compound in the mass spectrometer would likely involve characteristic losses. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group (the cyclohexoxy group in this case) and cleavage of the Cα-Cβ bond. libretexts.org The fragmentation of the cyclohexyl ring itself can also produce a characteristic pattern of ions. libretexts.org Analysis of these fragmentation patterns can provide further confirmation of the molecule's structure. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.orgwikipedia.org In the context of this compound, MS/MS provides crucial information about its molecular structure by inducing fragmentation of a selected precursor ion and then analyzing the mass-to-charge ratios (m/z) of the resulting product ions. This process, often involving collision-induced dissociation (CID), reveals characteristic fragmentation patterns that act as a structural fingerprint for the molecule. nationalmaglab.orgmdpi.com

The fragmentation of molecules like this compound, which contains an amino acid moiety, often follows predictable pathways. Common fragmentation patterns for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov For cysteine specifically, fragmentation can also involve cleavage of the carbon-sulfur (C-S) and disulfide (S-S) bonds. mdpi.com

In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be selected as the precursor ion. Upon fragmentation, characteristic losses would be observed. For instance, the loss of the cyclohexyl group or parts of the cysteine residue would generate specific product ions. researchgate.net The analysis of these fragments allows for the precise determination of the connectivity of atoms within the molecule.

A hypothetical fragmentation pattern for protonated this compound could involve the following steps:

Selection of the precursor ion: The ion corresponding to the protonated molecule of this compound is isolated.

Fragmentation: The precursor ion is subjected to collision with an inert gas, leading to the breaking of chemical bonds.

Analysis of product ions: The resulting fragment ions are detected, and their m/z values are recorded.

Key fragment ions would likely arise from the cleavage of the ester bond, the loss of the cyclohexyl group as cyclohexene (B86901), and fragmentation within the cysteine backbone, such as the loss of formic acid (HCOOH) or the entire amino acid side chain. libretexts.org By piecing together the information from these fragment ions, a detailed structural elucidation of this compound can be achieved.

The fragmentation patterns of related compounds can provide insights. For instance, studies on the fragmentation of tagged cysteine and other amino acids show that major product ions often result from cleavage across the amide bond. researchgate.net Similarly, research on protonated cystine reveals that fragmentation often starts with the cleavage of the disulfide (S–S) and carbon–sulfur (C–S) bonds. mdpi.com

Ionization Techniques (ESI, MALDI) in this compound Analysis

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including peptides and other biomolecules. umn.edu In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. umn.edunih.gov

For the analysis of this compound, ESI would typically produce a protonated molecule, [M+H]⁺, which can then be subjected to MS/MS analysis for structural confirmation. nih.govunav.edu The technique's ability to generate multiply charged ions is particularly useful for analyzing larger molecules, although for a smaller molecule like this compound, singly charged ions are expected to be predominant. umn.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique commonly used in mass spectrometry, particularly for the analysis of large biomolecules like proteins and peptides. nih.govnih.gov In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. nih.gov

While MALDI is often associated with large molecules, it can also be used for the analysis of smaller molecules like this compound. The choice of matrix is crucial for successful MALDI analysis. mdpi.com For cysteine-containing compounds, specific derivatization protocols have been developed to enhance detection and quantification. nih.gov MALDI-TOF (Time-of-Flight) mass spectrometry is a common configuration that can provide high mass resolution and sensitivity. shimadzu.com

| Ionization Technique | Principle | Suitability for this compound |

| Electrospray Ionization (ESI) | A solution of the analyte is sprayed through a charged capillary, creating charged droplets from which gas-phase ions are formed as the solvent evaporates. umn.edu | Highly suitable for generating protonated molecules of this compound for subsequent MS/MS analysis. nih.govunav.edu |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is mixed with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte. nih.gov | Can be used for the analysis of this compound, with the choice of matrix being a critical parameter for optimal results. mdpi.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the chemical bonds in the molecule. oatext.com

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The spectrum of L-cysteine, a core component of this compound, shows a characteristic absorption peak for the S-H stretching vibration around 2550 cm⁻¹. researchgate.net Other key peaks in cysteine include those for N-H stretching and COO⁻ stretching. researchgate.net

In the case of this compound, the presence of the cyclohexyl group would introduce strong C-H stretching and bending vibrations. The ester linkage would be identified by a strong C=O stretching band, typically in the region of 1735-1750 cm⁻¹. The presence of the amine group would be confirmed by N-H stretching and bending vibrations.

It is important to note that the presence of other components in a mixture can complicate the interpretation of FTIR spectra, as peak overlap can occur. nih.gov

Raman Spectroscopy for Vibrational Modes and Structural Insights

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy. uc.edu It is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. nih.gov

In the analysis of this compound, Raman spectroscopy can be used to probe the sulfur-containing functional groups. The S-H stretching vibration in cysteine, for example, gives a distinct Raman signal. rsc.org The formation and breaking of disulfide bonds can also be effectively monitored using Raman spectroscopy. rsc.org

The spectrum would also contain signals from the cyclohexyl ring, providing information about its conformation. The C-C and C-H vibrations of the ring would produce a series of characteristic peaks. spectroscopyonline.com The low wavenumber region of the Raman spectrum is particularly informative for the fingerprinting of molecules. nih.govresearchgate.net

| Spectroscopic Technique | Information Provided | Key Functional Groups Identified in this compound |

| FTIR Spectroscopy | Absorption of infrared radiation corresponding to vibrational frequencies of chemical bonds. oatext.com | C=O (ester), N-H (amine), C-H (cyclohexyl), S-H (cysteine). researchgate.net |

| Raman Spectroscopy | Inelastic scattering of light revealing vibrational modes of a molecule. uc.edu | S-H, S-S (if present), C-C and C-H of the cyclohexyl ring. rsc.orgspectroscopyonline.com |

X-ray Crystallography for Solid-State Conformation and Crystal Structure Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis. uhu-ciqso.es Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. ceitec.cz

The data from a single-crystal X-ray diffraction experiment would allow for the unambiguous determination of the stereochemistry at the chiral carbon of the cysteine residue. It would also reveal the conformation of the cyclohexyl ring (e.g., chair or boat) and the orientation of the various functional groups relative to one another in the solid state. This information is crucial for understanding the structure-property relationships of the compound. mdpi.com

While no specific single-crystal X-ray diffraction data for this compound was found in the search results, studies on related compounds containing cysteine and cyclohexyl moieties demonstrate the utility of this technique in determining their detailed molecular structures. nih.govosti.gov

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials. northwestern.eduamericanpharmaceuticalreview.com It provides a unique fingerprint of a crystalline solid based on the diffraction of X-rays by the ordered arrangement of atoms in the crystal lattice. alfa-chemistry.com This technique is crucial for identifying different polymorphic forms, which are distinct crystal species of the same compound, and for assessing the crystalline purity of a sample. google.comresearchgate.net Different polymorphs of a substance can exhibit significant variations in their physicochemical properties, including solubility, melting point, and stability. researchgate.net

The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). Each crystalline phase possesses a characteristic PXRD pattern, allowing for its identification. americanpharmaceuticalreview.com For a new chemical entity like this compound, establishing a reference PXRD pattern for its stable crystalline form is a critical step in its characterization. This reference pattern can then be used for quality control to ensure batch-to-batch consistency and to detect the presence of any unwanted polymorphic or amorphous impurities. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

The determination of crystalline purity is achieved by comparing the experimental PXRD pattern of a bulk sample with the reference pattern of the pure phase. northwestern.edu The presence of sharp, well-defined peaks is indicative of a highly crystalline material, while a broad, featureless halo suggests the presence of amorphous content. The limit of detection for crystalline impurities by PXRD is typically around 2% by weight. northwestern.edu

While specific PXRD data for this compound is not publicly available, the following table illustrates representative PXRD data for a related amino acid derivative, L-Cysteine, which demonstrates the type of information obtained from a PXRD analysis. researchgate.net

Table 1: Representative Powder X-ray Diffraction Data for L-Cysteine

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 18.2 | 4.87 | 100 |

| 24.5 | 3.63 | 85 |

| 28.9 | 3.09 | 70 |

| 32.1 | 2.79 | 55 |

| 36.8 | 2.44 | 40 |

This table presents illustrative data for L-Cysteine to demonstrate the format of PXRD results and is not the actual data for this compound.

Chiroptical Spectroscopy for Chirality and Conformational Analysis

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional structure of chiral molecules by measuring their interaction with polarized light. nih.gov For a chiral molecule such as this compound, which possesses a stereocenter at the α-carbon of the cysteine moiety, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for confirming its chirality and analyzing its conformational properties in solution. nih.govlibretexts.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Optical Activity

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgharvard.edu This differential absorption, known as the Cotton effect, only occurs in the wavelength regions where the molecule absorbs light and is highly sensitive to the molecule's stereochemistry. uzh.ch

In the far-UV region (typically 190-250 nm), the CD spectrum of a molecule like this compound is dominated by the electronic transitions of its amide and carboxyl groups. The shape and magnitude of the CD signals in this region can provide valuable information about the local conformation and, in the case of peptides and proteins, the secondary structure (e.g., α-helix, β-sheet). harvard.eduunits.it For a small molecule like this compound, the CD spectrum serves as a unique fingerprint of its absolute configuration. researchgate.net

The optical activity of this compound can be quantitatively assessed by its CD spectrum. A positive or negative Cotton effect at a specific wavelength is characteristic of a particular enantiomer. While specific CD spectral data for this compound is not readily found in the literature, the table below provides representative data for L-cysteine to illustrate the type of information obtained.

Table 2: Representative Circular Dichroism Data for L-Cysteine

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

|---|---|

| 200 | +5000 |

| 210 | -2000 |

This table presents illustrative data for L-Cysteine to demonstrate the format of CD results and is not the actual data for this compound. researchgate.net

Optical Rotatory Dispersion (ORD) for Chirality Assessment

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of the optical rotation of a chiral substance with the wavelength of light. nih.govcore.ac.uk When plane-polarized light passes through a solution of a chiral compound like this compound, the plane of polarization is rotated. The magnitude and direction of this rotation are dependent on the wavelength of the light. ubc.ca

An ORD curve is a plot of the specific rotation [α] against the wavelength. numberanalytics.com This curve can be used to determine the absolute configuration of a chiral molecule by comparing it to the ORD curves of structurally related compounds with known configurations. core.ac.uk The specific rotation at a standard wavelength, typically the sodium D-line (589 nm), is a characteristic physical property of a chiral compound and is a crucial parameter for its identification and quality control. alfa-chemistry.commasterorganicchemistry.com

While a complete ORD curve for this compound is not available in public literature, the specific rotation of a related compound, N-acetyl-L-cysteine, is provided below as a representative example of the data obtained from this technique.

Table 3: Representative Specific Optical Rotation Data

| Compound | Specific Rotation [α]²⁰_D | Conditions |

|---|

This table provides the specific rotation for N-acetyl-L-cysteine as a representative example and is not the actual data for this compound. sdfine.com

Chemical Reactivity and Reaction Mechanisms of Cyclohexyl Cysteinate

Hydrolytic Stability and Mechanism of Ester Cleavage

The ester linkage in cyclohexyl cysteinate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield cyclohexanol (B46403) and cysteine. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of cyclohexanol result in the formation of the carboxylic acid, cysteine. The rate of acid-catalyzed hydrolysis is influenced by factors such as temperature and the concentration of the acid. science.govnasa.gov

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the cyclohexyloxide anion and forming the carboxylic acid. The cyclohexyloxide is a strong base and will deprotonate the carboxylic acid, driving the reaction to completion. The rate of alkaline hydrolysis is dependent on the concentration of both the ester and the base. rsc.org

Studies on various cysteine esters have shown that the rate of hydrolysis can be influenced by the nature of the alcohol moiety. For instance, a study comparing different cysteine esters in rat lung homogenates found that cysteine cyclohexyl ester prolonged the increase of intracellular cysteine levels longer than cysteine methyl ester. nih.gov This suggests that the bulky cyclohexyl group may impart a degree of steric hindrance around the carbonyl group, potentially slowing the rate of hydrolytic cleavage compared to smaller alkyl esters. nih.gov

Table 1: Factors Influencing Ester Hydrolysis of this compound

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH | Increases in both acidic and basic conditions | Acid catalysis protonates the carbonyl, increasing electrophilicity. Base catalysis provides a strong nucleophile (OH-). |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |

| Steric Hindrance | The cyclohexyl group may decrease the rate compared to smaller esters | The bulky group can hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. |

Thiol Reactivity of this compound

The thiol (-SH) group of the cysteine moiety is a primary site of reactivity in this compound, participating in oxidation, nucleophilic additions, metal coordination, and thiol-disulfide exchange reactions. The nucleophilicity of the thiol is a key determinant in these reactions and is enhanced when the thiol is deprotonated to the thiolate anion (RS⁻). wikipedia.org

Oxidation Reactions Leading to Disulfides and Sulfoxides

The thiol group of this compound can be readily oxidized. Mild oxidation, for instance by air or other mild oxidizing agents, can lead to the formation of a disulfide-linked dimer, dicyclohexyl cystinate. This reaction proceeds through the formation of a thiyl radical, which can then combine with another thiyl radical to form the disulfide bond. wikipedia.org

Further oxidation of the sulfur atom can lead to the formation of sulfoxides and, subsequently, sulfones. The oxidation of S-alkyl cysteine derivatives to their corresponding sulfoxides can be achieved using various oxidizing agents. nih.govnih.govacs.org For example, the oxidation of S-alkyl cysteine residues has been demonstrated using periodate (B1199274) anions in the gas phase, proceeding through a proposed nucleophilic attack of the sulfur atom on an oxygen of the periodate. nih.gov Flavoenzymes can also catalyze the stereospecific sulfoxidation of S-alkylated cysteine derivatives. nih.govacs.org The synthesis of sulfoxides from sulfides can also be achieved using reagents like hydrogen peroxide in the presence of a metal catalyst. researchgate.net

Table 2: Oxidation Products of this compound's Thiol Group

| Product | Oxidizing Conditions | Description |

| Dicyclohexyl Cystinate (Disulfide) | Mild oxidation (e.g., air) | Two molecules of this compound are linked by a disulfide bond (-S-S-). |

| This compound Sulfoxide | Moderate oxidation | An oxygen atom is added to the sulfur atom of the thiol group. |

| This compound Sulfone | Strong oxidation | Two oxygen atoms are added to the sulfur atom of the thiol group. |

Nucleophilic Additions (e.g., Michael Addition) to Electrophiles

The thiol group of this compound, particularly in its thiolate form, is a potent nucleophile and can participate in addition reactions with various electrophiles. A notable example is the Michael addition, which involves the conjugate addition of the thiol to an α,β-unsaturated carbonyl compound. nih.gov The high reactivity of cysteine's thiol group in Michael additions is a well-established principle in biochemistry and organic synthesis. nih.gov The nucleophilic character of the thiol allows it to attack the β-carbon of the unsaturated system, leading to the formation of a stable carbon-sulfur bond.

Metal Coordination Chemistry and Ligand Properties

The cysteine moiety of this compound can act as a chelating ligand for various metal ions. The primary coordination sites are typically the soft sulfur atom of the thiol group and the nitrogen atom of the amine group. The carboxylate group, once the ester is hydrolyzed, can also participate in coordination. Cysteine and its derivatives are known to form stable complexes with a wide range of transition metals, including copper(II), iron(III), nickel(II), and zinc(II). nih.gov The formation of these metal complexes can influence the reactivity of the functional groups on the this compound molecule. For instance, coordination to a metal can alter the pKa of the thiol and amine groups and can also play a role in catalyzing oxidation reactions. researchgate.net Studies on cysteine-derived tetramates have shown that cyclohexyl groups can be incorporated into these metal-chelating structures. nih.gov

Thiol-disulfide Exchange Reactions

The thiol group of this compound can undergo thiol-disulfide exchange with other disulfide-containing molecules. This is a reversible reaction where the thiolate anion of this compound attacks a disulfide bond, cleaving it and forming a new mixed disulfide. csic.esnih.govnih.gov This reaction is fundamental in protein chemistry for the formation and rearrangement of disulfide bonds and is highly dependent on the pH of the environment, as the thiolate form is the active nucleophile. nih.govnih.gov The general mechanism involves the nucleophilic attack of a thiolate on one of the sulfur atoms of a disulfide bond, proceeding through a trigonal bipyramidal transition state.

Amine Reactivity of this compound

The primary amine group of the cysteine backbone in this compound is also a site of chemical reactivity. As a nucleophile, it can participate in reactions such as N-acylation.

N-acylation involves the reaction of the amine group with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide bond. This reaction is a common method for the protection of the amine group in amino acid chemistry. google.com The reactivity of the amine group is influenced by the pH of the solution. At low pH, the amine group will be protonated to form an ammonium (B1175870) ion (-NH3+), which is not nucleophilic. Therefore, N-acylation reactions are typically carried out under basic or neutral conditions where a sufficient concentration of the deprotonated amine is present. Studies on the reactivity of cysteine and lysine (B10760008) residues have shown that the position of the amino acid in a peptide sequence can influence the pKa of the amino group, and thus its reactivity towards acylating agents like N-hydroxysuccinimide (NHS) esters. nih.govnih.gov While specific data for this compound is not available, it is expected to undergo N-acylation in a similar manner to other cysteine esters.

Acylation and Amide Bond Formation

The primary amine of the cysteine backbone is a key site for acylation, leading to the formation of an amide bond. This reaction is fundamental in peptide synthesis, where this compound can be incorporated into a growing peptide chain. The process typically requires the activation of a carboxylic acid to facilitate the coupling. mdpi.com

Commonly, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxyl group of an incoming amino acid, forming a highly reactive O-acylisourea intermediate. umich.edu This intermediate is then readily attacked by the nucleophilic amino group of this compound to form the new amide (peptide) bond. umich.edu To improve yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.com

The formation of amide bonds can also be achieved using pre-activated esters, such as pentafluorophenyl esters, which react with the amine to form the amide linkage. umich.edu More advanced methods have been developed for particularly challenging amide bond formations, including those involving sterically hindered amino acids or residues prone to epimerization like cysteine. acs.org One such method utilizes the in situ generation of highly reactive acyl imidazoliums from N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI), which can effectively couple amino acids with protected cysteine residues in high yield. acs.org

Native chemical ligation represents a highly specific method for amide bond formation, where a peptide fragment with a C-terminal thioester reacts with another peptide containing an N-terminal cysteine residue. umich.edu This chemoselective reaction proceeds through a transthioesterification, followed by a spontaneous S- to N-acyl rearrangement to form a native peptide bond. umich.edu

Table 1: Reagents for Amide Bond Formation with Cysteine Derivatives | Coupling Reagent/Method | Activating Agent/Intermediate | Key Features | Citations | | :--- | :--- | :--- | :--- | | Carbodiimides (e.g., DCC) | O-acylisourea | Widely used, but can lead to racemization and formation of N-acylurea byproduct. mdpi.comumich.edu | | Carbodiimide (B86325) + Additive (e.g., HOBt) | Activated ester (e.g., HOBt-ester) | Suppresses racemization and other side reactions. peptide.com | | TCFH + NMI | Acyl imidazolium (B1220033) | Effective for challenging couplings, mild conditions, high yields. acs.org | | Native Chemical Ligation | Thioester intermediate | Highly chemoselective, forms a native peptide bond at the ligation site. umich.edu |

Nucleophilic Substitution Reactions

The cysteine side chain contains a potent nucleophile, the thiol group (S-H), which readily participates in nucleophilic substitution reactions. The reactivity is enhanced upon deprotonation to the thiolate anion (S⁻). This nucleophilicity allows for the alkylation of the cysteine side chain. For instance, the reaction with iodoacetic acid results in the formation of a carboxymethylcysteine derivative. pearson.com

The cyclohexyl ester itself can be subject to nucleophilic attack. While esters are generally less reactive than acyl chlorides, they can undergo hydrolysis or transesterification under basic or acidic conditions. The β-lactam ring, a cyclic amide, is activated by an N-acyl group, making its carbonyl carbon susceptible to nucleophilic attack by alcohols or amines, leading to ring-opening and the formation of β-amino esters or amides. illinois.edu

Furthermore, the cyclohexyl ring can bear leaving groups, making it a substrate for nucleophilic substitution. In reactions involving cyclohexyl systems, the stereochemistry of the substrate is critical. For example, in the Sₙ2 reaction of 2-acetoxycyclohexyl tosylate with an acetate (B1210297) ion, the nucleophile attacks from the backside of the carbon bearing the tosylate leaving group, leading to an inversion of configuration at that center. pearson.commasterorganicchemistry.com The rate of such reactions is highly dependent on the conformation of the cyclohexane (B81311) ring. masterorganicchemistry.com Methanesulfonate groups are also effective leaving groups for nucleophilic substitution reactions on a cyclohexane ring. researchgate.net

Cyclohexyl Ring Reactivity and Conformational Dynamics

The cyclohexane ring is generally unreactive due to the stability of its C-C and C-H sigma bonds. Its chemistry is dominated by its conformational behavior. The cyclohexyl group in this compound exists predominantly in a chair conformation, which undergoes rapid "chair flipping" at room temperature. vulcanchem.com This process involves the interconversion between two chair conformers, where axial substituents become equatorial and vice versa.

The conformational preferences of substituents on a cyclohexane ring significantly influence the reactivity of the molecule. Axial substituents are generally more sterically hindered than equatorial ones, which can affect the accessibility of nearby reactive centers. pearson.com For example, the reactivity of a trans-substituted cyclohexyl derivative is often greater than its cis counterpart because the trans arrangement can lead to reduced steric hindrance for an approaching nucleophile. pearson.com In Sₙ2 reactions on substituted cyclohexyl systems, a conformer where the leaving group is in an axial position is often required for the reaction to proceed, allowing for proper orbital alignment for the backside attack. masterorganicchemistry.com

The incorporation of a cyclohexyl group into a peptide backbone, as in a γ-cyclohexyl amino acid, can stabilize specific secondary structures like turns and helices. frontiersin.org Similarly, peptides containing polyhydroxylated cyclohexane β-amino acids have been shown to fold into a stable 14-helix secondary structure. rsc.org This conformational restriction is a key strategy in the design of peptidomimetics with enhanced stability and biological activity. d-nb.info

Stereoselectivity and Regioselectivity in Reactions Involving this compound

Reactions involving this compound can exhibit high degrees of stereoselectivity and regioselectivity due to the chiral centers in the cysteine moiety and the steric and electronic properties of the entire structure.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comscribd.com In reactions at the cyclohexane ring, the existing stereocenters and the ring's conformation direct the approach of reagents. For example, the epoxidation of a substituted cyclohexene (B86901) with an agent like m-chloroperbenzoic acid (mCPBA) can be highly diastereoselective. cureffi.org The reagent will preferentially attack the less sterically hindered face of the double bond. cureffi.org Furthermore, nearby functional groups can direct the stereochemical outcome; a hydroxyl group, for instance, can form a hydrogen bond with the incoming reagent, directing it to the same face of the ring. cureffi.org Sₙ2 reactions on chiral carbons within the cyclohexane ring are stereospecific, meaning the stereochemistry of the reactant dictates the stereochemistry of the product, resulting in an inversion of configuration. pearson.com

Regioselectivity is the preference for a reaction to occur at one position over another. masterorganicchemistry.commsu.edu The cysteine moiety in this compound has multiple nucleophilic sites: the amino group and the thiol group. Selective reaction at one site over the other is a common challenge. The relative nucleophilicity of the amine and the thiol is pH-dependent. At neutral pH, the thiol is generally a stronger nucleophile than the amine. Protection strategies are often employed to ensure reaction at the desired site. For example, the amino group can be protected with a group like benzoyl (Bz) or fluorenylmethyloxycarbonyl (Fmoc) to direct acylation or alkylation to the thiol group. Conversely, protecting the thiol group (e.g., with a trityl group) allows for selective reaction at the amino group. peptide.comacs.org

In addition reactions to an alkene, such as the addition of an acid, the reaction often follows Markovnikov's rule, where the electrophilic part of the reagent adds to the carbon atom of the double bond that is less substituted. masterorganicchemistry.com In the context of the Baeyer–Villiger oxidation of an unsymmetrical ketone, the migratory aptitude of the adjacent groups determines the regioselectivity. The cyclohexyl group has a higher migratory aptitude than primary alkyl or phenyl groups, influencing which bond migrates to form the ester product. beilstein-journals.org

Table 2: Summary of Selectivity in Reactions

| Type of Selectivity | Influencing Factors | Example Reaction | Citations |

|---|---|---|---|

| Stereoselectivity | Steric hindrance, directing groups, reaction mechanism (e.g., Sₙ2 inversion) | Epoxidation of a substituted cyclohexene; Sₙ2 reaction at a chiral center. | pearson.comcureffi.org |

| Regioselectivity | pH, relative nucleophilicity of functional groups, protecting groups, migratory aptitude | Alkylation of the thiol vs. the amine in cysteine; Baeyer–Villiger oxidation. | peptide.combeilstein-journals.org |

Computational and Theoretical Studies on Cyclohexyl Cysteinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For cyclohexyl cysteinate, these methods provide insights into its geometry, stability, and chemical reactivity at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the structure and energy of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional structure. researchgate.netmdpi.com The geometry optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

In the case of this compound, several stable conformers are expected due to the rotational freedom around the C-S bond, the C-C bonds of the cysteine backbone, and the chair-boat conformations of the cyclohexyl ring. DFT calculations can predict the relative energies of these conformers, identifying the global minimum energy structure. Intramolecular interactions, such as hydrogen bonds between the amine group and the carbonyl oxygen, play a significant role in stabilizing certain conformations. scirp.org

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Dihedral Angle (N-Cα-Cβ-S) (°) | Cyclohexyl Conformation | Relative Energy (kcal/mol) |

| 1 | 60 | Chair | 0.00 |

| 2 | 180 | Chair | 1.25 |

| 3 | -60 | Chair | 1.80 |

| 4 | 60 | Boat | 5.50 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences found in related cysteine derivatives.

Ab Initio Methods for High-Accuracy Calculations

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be utilized. researchgate.netunimelb.edu.au These methods are computationally more demanding than DFT but can provide benchmark-quality energies and geometries. For this compound, MP2 calculations with a large basis set, such as aug-cc-pVTZ, would offer a more refined understanding of the subtle energetic differences between conformers and the nature of intramolecular interactions. beilstein-journals.org Ab initio studies on related cysteine derivatives have shown that electron correlation effects, which are well-described by methods like MP2, are important for accurately predicting conformational energies. researchgate.netunimelb.edu.au

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the cysteine residue, making it susceptible to electrophilic attack and oxidation. The LUMO is likely to be distributed over the carbonyl group of the ester, indicating this site's susceptibility to nucleophilic attack. The presence of the cyclohexyl group may have a modest electronic effect on the HOMO-LUMO gap compared to a simple alkyl ester. rsc.org

Table 2: Frontier Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -8.9 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.4 |

Note: These values are representative and based on calculations of similar amino acid esters.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment.

Force Field Development and Validation for this compound

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For this compound, a combination of existing parameters from standard force fields like AMBER or CHARMM would likely be used. mdpi.comnih.govacs.org Parameters for the cysteine residue are well-established, as are those for alkyl chains. The ester linkage and the specific topology of the cyclohexyl group might require the development and validation of new parameters. This process often involves fitting the force field parameters to reproduce quantum chemical data, such as conformational energy profiles and vibrational frequencies, or experimental data like heats of vaporization. researchgate.netbiorxiv.org

Solvent Effects on Conformation and Dynamics

The conformation and dynamics of this compound are significantly influenced by the solvent. In a polar solvent like water, conformations that expose polar groups (the amine and ester groups) to the solvent and bury the nonpolar cyclohexyl group will be favored. Explicit solvent MD simulations, where the solute is surrounded by a box of solvent molecules, can capture these interactions in detail. researchgate.netnih.govresearchgate.net

These simulations can reveal how hydrogen bonding between the molecule and water affects its conformational preferences. For instance, water molecules can form hydrogen bonds with the amine and carbonyl groups, potentially disrupting intramolecular hydrogen bonds that are stable in the gas phase. researchgate.netscirp.org The hydrophobic effect will also play a crucial role, driving the cyclohexyl group to minimize its contact with water. The analysis of the radial distribution function from MD simulations can provide quantitative information about the solvation structure around different parts of the this compound molecule.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving this compound. acs.org Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction pathways and characterizing transition states. acs.orgnih.gov By calculating the potential energy surface, researchers can identify the minimum energy path from reactants to products, which includes intermediate structures and transition states. github.io

A key aspect of this analysis is the identification of the transition state, which represents the highest energy point along the reaction coordinate. github.io The geometry and energy of the transition state provide crucial information about the reaction's activation energy and, consequently, its rate. github.io Frequency calculations are performed to confirm the nature of stationary points on the potential energy surface; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.orggithub.io

For reactions involving this compound, such as its formation or its participation in further chemical transformations, computational studies can elucidate the step-by-step mechanism. For instance, in a hypothetical reaction, one could investigate whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving one or more intermediates. worldscientific.com Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path downhill from the transition state to ensure that it connects the desired reactants and products. github.io

These computational approaches can also assess the influence of the solvent on the reaction pathway and energetics. worldscientific.com By comparing gas-phase calculations with those including a solvent model, one can understand the role of the solvent in stabilizing or destabilizing reactants, intermediates, and transition states. worldscientific.com

QSAR/SAR Studies for Structure-Property and Structure-Activity Relationship Elucidation (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design for understanding how the chemical structure of a compound relates to its biological activity or a specific property. scholarsresearchlibrary.com These studies aim to develop predictive models that can guide the design of new, more potent, or selective molecules. nih.gov

For this compound and its derivatives, a QSAR/SAR study would conceptually involve the following steps:

Data Set Compilation: A series of this compound analogs with varying structural modifications would be synthesized and their biological activities (e.g., enzyme inhibition, receptor binding) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Hydrophobic descriptors: Like the partition coefficient (logP).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. openrepository.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. mdpi.com Internal validation often involves cross-validation methods like leave-one-out (LOO), while external validation uses a separate test set of compounds that were not used in the model development. nih.govmdpi.com

A conceptual SAR analysis of this compound would involve systematically modifying different parts of the molecule—the cyclohexyl ring, the cysteine backbone, and any substituents—and observing the effect on activity. For example, changing the size or substitution pattern of the cyclohexyl ring could probe the steric and hydrophobic requirements of the binding pocket. Modifying the functional groups of the cysteinate moiety could reveal key hydrogen bonding or electrostatic interactions.

The insights gained from these QSAR/SAR studies can then be used to design new this compound derivatives with improved properties.

Spectroscopic Property Prediction through Computational Chemistry

Computational chemistry methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and identification. mdpi.com For this compound, theoretical calculations can provide simulated spectra that can be compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, often employing DFT, can predict the chemical shifts of ¹H and ¹³C nuclei in this compound. researchgate.net These calculations are typically performed on the optimized geometry of the molecule. By considering different conformations of the molecule, it's possible to obtain a weighted average of the chemical shifts, which can be more representative of the experimental spectrum in solution. researchgate.net The accuracy of these predictions can aid in the assignment of complex NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using computational methods. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the carboxyl group and the N-H bend of the amino group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, this could help in understanding the electronic structure and identifying chromophores within the molecule.

The following table provides a conceptual overview of the types of spectroscopic data that can be predicted computationally for this compound.

| Spectroscopic Technique | Predicted Property | Computational Method |

| ¹H and ¹³C NMR | Chemical Shifts (δ) | DFT (e.g., GIAO) |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT |

| UV-Vis | Wavelength of Maximum Absorption (λmax) | TD-DFT |

The agreement between computationally predicted and experimentally measured spectra can provide strong evidence for the proposed structure of a compound. nih.govsemanticscholar.org

Mechanistic Insights into Biochemical and Biological Interactions of Cyclohexyl Cysteinate

Molecular Mechanisms of Interaction with Enzymes

Enzyme Substrate Specificity and Hydrolysis by Esterases (e.g., Cellular Esterases)

Cyclohexyl cysteinate, an ester of cysteine, serves as a substrate for cellular esterases, a class of enzymes that catalyze the hydrolysis of ester bonds. nih.govnih.gov These enzymes are ubiquitous, found in various organisms and tissues, and play a crucial role in detoxifying xenobiotics containing ester groups. researchgate.net The hydrolysis of this compound by esterases cleaves the ester bond, yielding cysteine and cyclohexanol (B46403). nih.gov This enzymatic action is a key step in the intracellular delivery of cysteine. nih.gov

Carboxylesterases, a major type of cellular esterase, exhibit broad substrate specificity, enabling them to hydrolyze a wide array of compounds. researchgate.netresearchgate.net However, the efficiency of hydrolysis can be influenced by the structure of both the alcohol and carboxylic acid moieties of the ester. nih.gov While much research has focused on the impact of the carboxyl group, the alcohol component, such as the cyclohexyl group in this compound, also significantly affects the susceptibility of the ester to enzymatic cleavage. nih.gov

Studies have shown that reducing esterase activity, either through inhibitors like paraoxon (B1678428) or by lowering the temperature, significantly slows down the metabolism of cysteine esters, including this compound. nih.gov This demonstrates the critical role of these enzymes in releasing cysteine from its ester prodrug form. nih.gov The hydrolysis can be mediated by membrane-associated esterase activity, facilitating the increase of intracellular cysteine levels. nih.gov

Table 1: Factors Influencing Esterase-Mediated Hydrolysis of Cysteine Esters

| Factor | Effect on Hydrolysis | Reference |

| Esterase Inhibitors (e.g., paraoxon) | Decreases rate of hydrolysis | nih.gov |

| Low Temperature (4°C) | Decreases rate of hydrolysis | nih.gov |

| Enzyme Location | Membrane-associated esterases contribute to hydrolysis | nih.gov |

Inhibition or Modulation of Cysteine Proteases (e.g., Cruzain, SARS-CoV-2 3CL Protease)

The cysteine residue released from this compound is a key component of the catalytic machinery of cysteine proteases. However, derivatives and compounds interacting with these enzymes often feature modified cysteine or other moieties.